2-{2-[4-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one
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Overview
Description
2-{2-[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE is a complex organic compound that features a phthalazinone core linked to a triazole ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Methylphenyl Group:
Linking to the Phthalazinone Core: The final step involves coupling the triazole derivative with the phthalazinone core, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced at different sites, such as the triazole ring or the phthalazinone core.
Substitution: The methylphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the compound.
Scientific Research Applications
2-{2-[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial and anti-inflammatory agent.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting these targets, the compound can reduce inflammation and exert antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the triazole ring and methylphenyl group but lacks the phthalazinone core.
2-(4-Methylsulfonylphenyl) Indole Derivatives: These compounds have similar antimicrobial and anti-inflammatory properties but differ in their core structure.
Uniqueness
2-{2-[4-(2-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE is unique due to its combination of a phthalazinone core with a triazole ring and a methylphenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N5OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[2-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C19H17N5OS/c1-13-6-2-5-9-16(13)24-17(21-22-19(24)26)10-11-23-18(25)15-8-4-3-7-14(15)12-20-23/h2-9,12H,10-11H2,1H3,(H,22,26) |
InChI Key |
CIMDQRPBOGUQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)CCN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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